molecular formula C10H10ClNS B14281885 N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride CAS No. 130878-55-6

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride

Cat. No.: B14281885
CAS No.: 130878-55-6
M. Wt: 211.71 g/mol
InChI Key: IPSIPBNUYSVVCI-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride is an organic compound that features a cyclopropyl group, a phenylsulfanyl group, and a methanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride typically involves the reaction of cyclopropylamine with phenylsulfanyl methanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The imidoyl group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-cyclopropyl-1-phenylsulfanylmethanimidoyl derivatives with various substituents.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-phenylsulfanylmethanimidoyl chloride: Similar structure but lacks the cyclopropyl group.

    N-cyclopropyl-1-phenylsulfanylmethanimidoyl bromide: Similar structure but with a bromide instead of a chloride.

    N-cyclopropyl-1-phenylsulfanylmethanimidoyl fluoride: Similar structure but with a fluoride instead of a chloride.

Uniqueness

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

130878-55-6

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

N-cyclopropyl-1-phenylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C10H10ClNS/c11-10(12-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

IPSIPBNUYSVVCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(SC2=CC=CC=C2)Cl

Origin of Product

United States

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